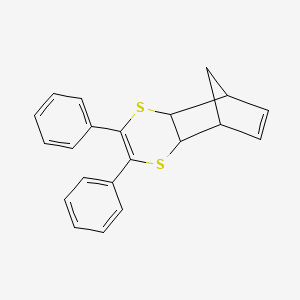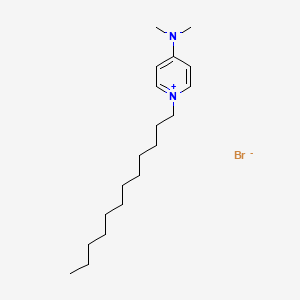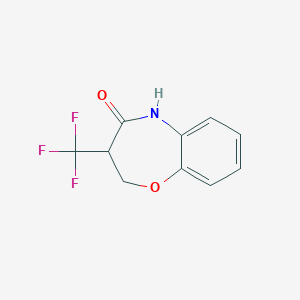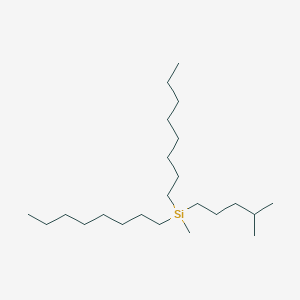![molecular formula C12H14S B14325241 [(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene CAS No. 106813-30-3](/img/structure/B14325241.png)
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 3-methylcyclopent-2-en-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene typically involves the reaction of 3-methylcyclopent-2-en-1-yl halide with thiophenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the halide ion from the cyclopentene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the double bond in the cyclopentene ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced cyclopentane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
作用機序
The mechanism of action of [(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene can be compared with other sulfanyl-substituted benzene derivatives:
[(Cyclopent-3-en-1-yl)methyl]sulfanylbenzene: Similar structure but with a different cyclopentene substitution pattern.
[(Cyclopent-2-en-1-yl)sulfanyl]benzene: Lacks the methyl group on the cyclopentene ring.
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]toluene: Contains a toluene ring instead of benzene.
These comparisons highlight the unique structural features of this compound, such as the presence of the methyl group and the specific positioning of the sulfanyl group, which can influence its reactivity and applications.
特性
CAS番号 |
106813-30-3 |
|---|---|
分子式 |
C12H14S |
分子量 |
190.31 g/mol |
IUPAC名 |
(3-methylcyclopent-2-en-1-yl)sulfanylbenzene |
InChI |
InChI=1S/C12H14S/c1-10-7-8-12(9-10)13-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
InChIキー |
YQGRHSMGAMRRTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(CC1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)
![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)



![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)


![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)

![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)

![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
